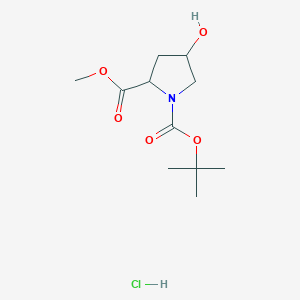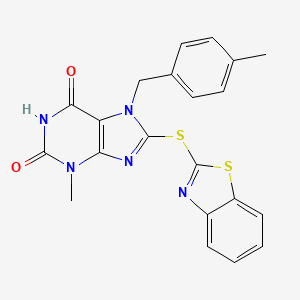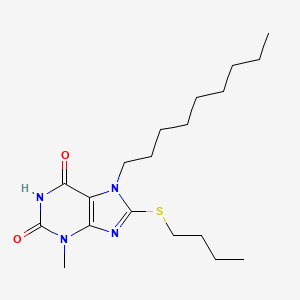
8-(butylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylthio group at the 8th position, a methyl group at the 3rd position, and a nonyl group at the 7th position. The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butylthiol, followed by the introduction of the nonyl group through a Friedel-Crafts alkylation reaction. The methyl group can be introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl groups.
Substitution: The nonyl and butylthio groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated purine derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby affecting signal transduction pathways. The presence of the butylthio and nonyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-butylthio-7-hexyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- 8-butylthio-3-methyl-7-pentyl-1,3,7-trihydropurine-2,6-dione
- 8-butylthio-3-methyl-7-octyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The nonyl group at the 7th position significantly increases its hydrophobicity compared to shorter alkyl chains, potentially enhancing its membrane permeability and bioavailability. The butylthio group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
Molekularformel |
C19H32N4O2S |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
8-butylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-4-6-8-9-10-11-12-13-23-15-16(20-19(23)26-14-7-5-2)22(3)18(25)21-17(15)24/h4-14H2,1-3H3,(H,21,24,25) |
InChI-Schlüssel |
WYKDQOVHTKYAAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


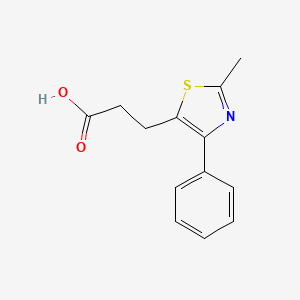
![7-Chloro-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086239.png)
![2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14086245.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)
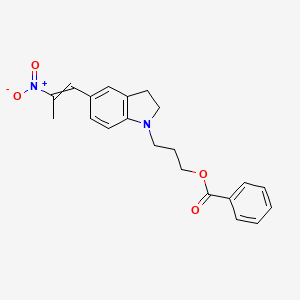
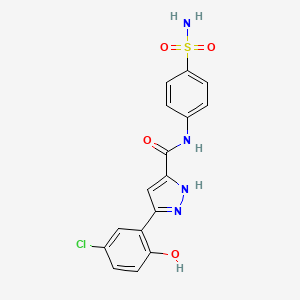
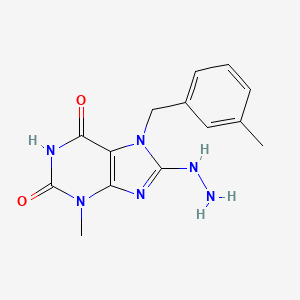
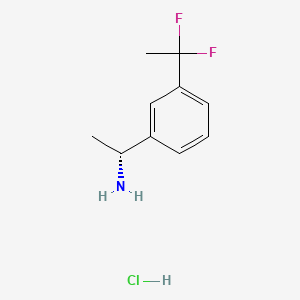
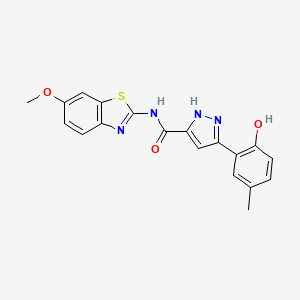
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)

